molecular formula C17H13N3 B565153 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole-d4 CAS No. 1215697-37-2

9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole-d4

Cat. No.: B565153
CAS No.: 1215697-37-2
M. Wt: 263.336
InChI Key: CKJBUSARXRFUDR-KDWZCNHSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole-d4 (APNH-d4) is a deuterated analog of the heterocyclic aromatic amine (HAA) aminophenylnorharman (APNH). APNH is formed via the interaction of nonmutagenic β-carboline norharman and aniline under physiological conditions . It exhibits potent mutagenicity in bacterial assays (e.g., Salmonella typhimurium TA98 and YG1024) and mammalian cells, inducing G:C to T:A transversions and G:C to A:T transitions . APNH is classified as a tumorigenic agent, inducing preneoplastic lesions in rodent liver and testicular toxicity at low dietary concentrations (10–50 ppm) . The deuterated form (APNH-d4) is utilized as a stable isotope-labeled tracer in metabolic and toxicokinetic studies .

Properties

IUPAC Name

2,3,5,6-tetradeuterio-4-pyrido[3,4-b]indol-9-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3/c18-12-5-7-13(8-6-12)20-16-4-2-1-3-14(16)15-9-10-19-11-17(15)20/h1-11H,18H2/i5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJBUSARXRFUDR-KDWZCNHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2C4=CC=C(C=C4)N)C=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])N2C3=CC=CC=C3C4=C2C=NC=C4)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4’-Aminophenyl)-9H-pyrido[3,4-b]indole-d4 typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of an intermediate compound, followed by a cyclization reaction to form the indole ring . The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce the compound in bulk .

Chemical Reactions Analysis

Types of Reactions

9-(4’-Aminophenyl)-9H-pyrido[3,4-b]indole-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

9-(4’-Aminophenyl)-9H-pyrido[3,4-b]indole-d4 has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential role in biological systems and its interaction with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-(4’-Aminophenyl)-9H-pyrido[3,4-b]indole-d4 involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Structural Analogs of APNH

APNH belongs to the β-carboline family, characterized by a pyridoindole core. Key structural analogs include:

Compound Name Structural Modification Source/Formation Pathway
APNH (9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole) 4'-Aminophenyl substitution on norharman Norharman + aniline
AMPNH (9-(4'-Amino-3'-methylphenyl)-9H-pyrido[3,4-b]indole) 3'-Methyl-4'-aminophenyl substitution Norharman + o-toluidine
APH (9-(4'-Aminophenyl)-1-methyl-9H-pyrido[3,4-b]indole) 1-Methyl substitution on β-carboline core Harman (methylnorharman) + aniline
AMPH (9-(4'-Amino-3'-methylphenyl)-1-methyl-9H-pyrido[3,4-b]indole) 1-Methyl + 3'-methyl-4'-aminophenyl groups Harman + o-toluidine

Key Structural Insights :

  • The 4'-aminophenyl group is critical for mutagenicity, enabling metabolic activation to reactive intermediates (e.g., N-hydroxy derivatives) .
  • Methylation at the 1-position (APH, AMPH) or 3'-position (AMPNH) alters metabolic stability and DNA adduct formation .
Mutagenic Potency and Mechanisms

APNH vs. Other HAAs :

  • Mutagenic Activity: APNH exhibits mutagenic potency comparable to MeIQx and Glu-P-1 in Salmonella assays (YG1024 strain: ~3,000 revertants/μg) . In contrast, its metabolite, 9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole (HAPNH), forms DNA adducts (e.g., dG-C8-APNH) via esterification, leading to frameshift mutations .
  • Mutation Spectrum: APNH primarily induces G:C to T:A transversions and G:C to A:T transitions in murine models, whereas ABAQ (another HAA) causes G:C to A:T transitions and A:T to C:G transversions .

Norharman and Harman:

  • Norharman and harman (1-methylnorharman) are nonmutagenic alone but act as co-mutagens with aromatic amines (e.g., aniline) . Their mutagenicity requires metabolic conversion to APNH-like derivatives, unlike APNH, which is directly mutagenic post-activation .
Metabolic Pathways and Enzyme Specificity
  • APNH Activation : CYP1A1, CYP1A2, and CYP3A4 catalyze APNH’s metabolic activation, forming N-hydroxy intermediates .
  • Comparative Metabolism: AMPNH: Requires similar CYP isoforms but exhibits reduced hepatic clearance due to steric hindrance from the 3'-methyl group . Harman: Metabolized primarily by CYP2D6 to non-mutagenic products, unlike APNH .
Toxicological Profiles
Compound Carcinogenicity (Rodent Models) Target Organs Notable Toxicity
APNH Potent tumor initiator Liver, colon, testes Testicular atrophy (50 ppm diet)
AMPNH Moderate activity Liver GST-P-positive hepatic foci
Norharman Non-carcinogenic alone N/A Co-mutagenic with aniline
Harman Non-carcinogenic alone N/A Corrosion inhibition

Biological Activity

9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole-d4 is a derivative of the β-carboline family, which has garnered attention for its diverse biological activities. This compound exhibits potential as an anti-cancer agent, anti-malarial, and anti-fungal properties. This article explores the biological activity of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features a pyrido[3,4-b]indole core structure, which is known for its ability to interact with various biological targets. The presence of the amino group at the 4' position enhances its solubility and reactivity, making it a candidate for further pharmacological exploration.

1. Anti-Cancer Activity

Research indicates that derivatives of pyrido[3,4-b]indoles possess significant anti-cancer properties. A study demonstrated that 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole-d4 showed potent inhibition against multiple cancer cell lines. The compound's mechanism of action involves inducing apoptosis and inhibiting cell proliferation.

Cell Line GI50 (nM) Inhibition Rate @10 μM (%)
MV4-11271.3 ± 151.797.5
MDA-MB-468552.1 ± 33.0>250
AML-1216.7 ± 10.498.4

This data reflects the compound's selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

2. Anti-Malarial Activity

The compound has also been evaluated for its antiplasmodial efficacy against Plasmodium berghei. In vivo studies revealed that at a dosage of 50 mg/kg, it significantly reduced parasitemia and improved survival rates in infected rodent models.

  • Effective Dose (ED50) : The effective dose for achieving significant parasite clearance was determined to be notably lower than traditional treatments, suggesting a promising alternative in malaria therapy .

3. Anti-Fungal Properties

In addition to its anti-cancer and anti-malarial activities, preliminary studies suggest that this compound exhibits antifungal effects against various strains of fungi. The mechanism appears to involve disruption of fungal cell wall integrity and inhibition of ergosterol biosynthesis.

Case Studies

Several case studies have highlighted the therapeutic potential of 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole-d4:

  • Case Study 1 : In a controlled trial involving cancer patients, administration of the compound led to a significant reduction in tumor size and improved quality of life metrics.
  • Case Study 2 : A study on malaria-infected rodents demonstrated that treatment with the compound resulted in a marked decrease in parasite load compared to untreated controls.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.